molecular formula C8H11NO4 B13833400 2-Cyclohexen-1-ol,3-nitro-,acetate(ester),(1S)-(9CI)

2-Cyclohexen-1-ol,3-nitro-,acetate(ester),(1S)-(9CI)

Cat. No.: B13833400
M. Wt: 185.18 g/mol
InChI Key: ONOJNBFKHFHZAF-QMMMGPOBSA-N
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Description

2-Cyclohexen-1-ol,3-nitro-,acetate(ester),(1S)-(9CI) is an organic compound that belongs to the class of nitro compounds. These compounds are characterized by the presence of a nitro group (-NO2) attached to a carbon atom. The compound also contains an acetate ester group, which is derived from acetic acid. The (1S) notation indicates the stereochemistry of the molecule, specifying the spatial arrangement of atoms around the chiral center.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclohexen-1-ol,3-nitro-,acetate(ester),(1S)-(9CI) typically involves the nitration of cyclohexene followed by esterification. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid. The resulting nitro compound is then reacted with acetic anhydride in the presence of a catalyst such as pyridine to form the acetate ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help in maintaining consistent reaction conditions and improving yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Reduction: The compound can undergo reduction reactions to form various derivatives, depending on the reagents and conditions used.

    Substitution: The acetate ester group can be hydrolyzed to form the corresponding alcohol using aqueous base or acid.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Aqueous sodium hydroxide, hydrochloric acid.

Major Products Formed

    Oxidation: 2-Cyclohexen-1-amine,3-nitro-.

    Reduction: 2-Cyclohexen-1-ol,3-amino-.

    Substitution: 2-Cyclohexen-1-ol,3-nitro-.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Cyclohexen-1-ol,3-nitro-,acetate(ester),(1S)-(9CI) involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the acetate ester group can undergo hydrolysis to release the active alcohol form. These interactions can modulate various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2-Cyclohexen-1-ol,3-nitro-: Lacks the acetate ester group.

    2-Cyclohexen-1-amine,3-nitro-: Contains an amine group instead of an alcohol group.

    2-Cyclohexen-1-ol,3-amino-: Contains an amino group instead of a nitro group.

Uniqueness

2-Cyclohexen-1-ol,3-nitro-,acetate(ester),(1S)-(9CI) is unique due to the combination of its nitro group, acetate ester group, and specific stereochemistry. This combination of functional groups and stereochemistry can result in distinct chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C8H11NO4

Molecular Weight

185.18 g/mol

IUPAC Name

[(1S)-3-nitrocyclohex-2-en-1-yl] acetate

InChI

InChI=1S/C8H11NO4/c1-6(10)13-8-4-2-3-7(5-8)9(11)12/h5,8H,2-4H2,1H3/t8-/m0/s1

InChI Key

ONOJNBFKHFHZAF-QMMMGPOBSA-N

Isomeric SMILES

CC(=O)O[C@H]1CCCC(=C1)[N+](=O)[O-]

Canonical SMILES

CC(=O)OC1CCCC(=C1)[N+](=O)[O-]

Origin of Product

United States

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